

Application Notes and Protocols: Synthesis of Complex Molecules with Tris(dibenzylideneacetone)dipalladium(0)

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Compound of Interest

Compound Name: *Tris(dibenzylideneacetonyl)bis-palladium*

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Introduction

Tris(dibenzylideneacetone)dipalladium(0), abbreviated as $\text{Pd}_2(\text{dba})_3$, is a highly versatile and widely utilized catalyst in modern organic synthesis.^{[1][2][3][4][5]} As a stable source of palladium(0), it serves as a precatalyst for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures that are pivotal in pharmaceutical research and drug development.^{[6][7][8]} Its efficacy in forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds has made it an indispensable tool for medicinal chemists.^[9] This document provides detailed application notes and experimental protocols for key transformations facilitated by $\text{Pd}_2(\text{dba})_3$.

The dba ligands in $\text{Pd}_2(\text{dba})_3$ are easily displaced, allowing for the in-situ formation of the catalytically active palladium(0) species.^{[1][2]} This catalyst is particularly effective in a range of reactions including, but not limited to, the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, as well as Trost asymmetric allylic alkylations.^{[1][2][4]}

Key Applications and Reaction Data

The following tables summarize quantitative data for representative reactions catalyzed by Tris(dibenzylideneacetone)dipalladium(0), showcasing its broad applicability and efficiency.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, particularly for the synthesis of biaryl and vinyl-aryl structures.

Aryl Halide/ Triflate	Boroninic Acid/Ester	Ligand	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
Iodo-compound	Boronic ester	XPhos	K ₃ PO ₄	Dioxane/H ₂ O	120 (μW)	0.33	-	[10]
Aryl Chloride	Arylboronic Acid	P(t-Bu) ₃	-	-	RT	-	-	[11]
Aryl Halides	Arylboronic Acids	None	K ₂ CO ₃	[hmim] NTf ₂ /sc CO ₂	Mild	-	Good to High	[12]
Alkyl Chlorides	Alkyl 9-BBN	PCy ₃	-	-	-	-	Good	[13]

Buchwald-Hartwig Amination

This reaction is a powerful method for the synthesis of aryl amines, a common motif in pharmaceuticals.

Aryl Halide	Amine	Ligand	Base	Solvent	Temp	Time (h)	Yield (%)	Reference
4-Chloroanisole	Diphenylamine	tBu ₃ P·HBF ₄	NaOtBu	Toluene	Reflux	16	65	
4-Chlorotoluene	Morpholine	XPhos	NaOtBu	Toluene	Reflux	6	94	
3-Benzyl oxy-6-chloropyridine	Morpholine	XPhos	NaOtBu	Toluene	-	-	-	[14]
4-Bromoanisole	Aniline	-	-	-	-	-	10 to quantitative	[15]

Heck Coupling

The Heck reaction facilitates the synthesis of substituted alkenes through the coupling of unsaturated halides with alkenes.

Aryl Halide	Alkene	Ligand	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
Aryl Chlorides	Alkenes	-	-	-	-	-	-	[7]
Iodobenzene	Styrene	None	Et ₃ N	GVL	-	-	-	[16]
3-Iidotoluene	In situ generated alkene	-	K ₂ CO ₃	-	-	-	Max	[17]

Sonogashira Coupling

This reaction is instrumental in the formation of C(sp²)-C(sp) bonds, leading to the synthesis of aryl and vinyl alkynes.

Aryl Halide	Alkyne	Ligand	Co-catalyst	Base	Solvent	Temp	Time (h)	Yield (%)	Reference
Aryl Iodides	Terminal Alkyne	Ligand 2	CuI	-	-	RT	-	-	[18]
Aryl Bromides	Terminal Alkyne	P(tBu) ₃	None	-	-	RT	-	High	[19]
Magnesium tetraethylhydride	Bromo selenophene-DPP	PPh ₃	CuI	-	-	-	-	80	[20]

Experimental Protocols

General Considerations:

- Reagent Purity: The purity of Pd₂(dba)₃ can vary between suppliers and affect reaction outcomes.[15] It is often supplied as a chloroform adduct, Pd₂(dba)₃·CHCl₃.[1]
- Inert Atmosphere: Palladium-catalyzed reactions are typically sensitive to oxygen. All reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
- Solvent Degassing: Solvents should be degassed prior to use to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent or by the freeze-pump-thaw method.

Protocol 1: Suzuki-Miyaura Coupling

Reaction: Coupling of an Aryl Halide with a Boronic Acid/Ester.

Materials:

- Aryl halide (1.0 mmol, 1.0 equiv)
- Boronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv)
- Tris(dibenzylideneacetone)dipalladium(0) ($Pd_2(dba)_3$) (0.01-0.05 mmol, 1-5 mol% Pd)
- Phosphine ligand (e.g., XPhos, SPhos, $P(t-Bu)_3$) (0.02-0.10 mmol, 2-10 mol%)
- Base (e.g., K_3PO_4 , Cs_2CO_3 , K_2CO_3) (2.0-3.0 mmol, 2.0-3.0 equiv)
- Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF)

Procedure:

- To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, boronic acid/ester, base, and phosphine ligand.
- Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
- Add $Pd_2(dba)_3$ to the flask under a positive flow of inert gas.
- Add the anhydrous, degassed solvent via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC/LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Reaction: Coupling of an Aryl Halide with an Amine.

Materials:

- Aryl halide (1.0 mmol, 1.0 equiv)
- Amine (1.2 mmol, 1.2 equiv)
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$) (0.01-0.02 mmol, 1-2 mol% Pd)
- Phosphine ligand (e.g., $\text{tBu}_3\text{P}\cdot\text{HBF}_4$, XPhos) (0.02-0.04 mmol, 2-4 mol%)
- Base (e.g., NaOtBu , K_3PO_4) (1.4 mmol, 1.4 equiv)
- Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

- In a glovebox or under a positive flow of inert gas, add $\text{Pd}_2(\text{dba})_3$, the phosphine ligand, and the base to an oven-dried Schlenk flask with a magnetic stir bar.
- Add the anhydrous, degassed solvent and stir the mixture for a few minutes.
- Add the aryl halide and the amine to the reaction mixture.
- Heat the reaction to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (as monitored by TLC or GC/LC-MS).
- After cooling to room temperature, quench the reaction with water.
- Extract the product with an organic solvent (e.g., ethyl acetate or CH_2Cl_2).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

- Purify the residue by flash chromatography.

Protocol 3: Heck Coupling

Reaction: Coupling of an Aryl Halide with an Alkene.

Materials:

- Aryl halide (1.0 mmol, 1.0 equiv)
- Alkene (1.1-1.5 mmol, 1.1-1.5 equiv)
- Tris(dibenzylideneacetone)dipalladium(0) ($Pd_2(dbu)_3$) (0.01-0.05 mmol, 1-5 mol% Pd)
- Phosphine ligand (optional, e.g., PPh_3 , $P(o-tol)_3$)
- Base (e.g., Et_3N , K_2CO_3 , $NaOAc$) (1.2-2.0 mmol, 1.2-2.0 equiv)
- Anhydrous, degassed solvent (e.g., DMF, NMP, dioxane, acetonitrile)

Procedure:

- To a Schlenk flask containing a stir bar, add the aryl halide, base, and ligand (if used).
- Evacuate and backfill the flask with an inert gas.
- Add $Pd_2(dbu)_3$ under a counterflow of inert gas.
- Add the degassed solvent, followed by the alkene via syringe.
- Heat the mixture to the reaction temperature (often >100 °C) and stir vigorously.[21]
- Monitor the reaction progress by TLC or GC.
- Once complete, cool the reaction to room temperature and filter off any inorganic salts.
- Dilute the filtrate with an organic solvent and wash with water and brine.
- Dry the organic phase, concentrate, and purify by column chromatography.

Protocol 4: Sonogashira Coupling

Reaction: Coupling of an Aryl Halide with a Terminal Alkyne.

Materials:

- Aryl halide (1.0 mmol, 1.0 equiv)
- Terminal alkyne (1.2 mmol, 1.2 equiv)
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$) (0.01-0.05 mmol, 1-5 mol% Pd)
- Phosphine ligand (e.g., PPh_3 , $\text{P}(\text{tBu})_3$) (0.02-0.10 mmol, 2-10 mol%)
- Copper(I) iodide (CuI) (0.02-0.10 mmol, 2-10 mol%) (for traditional Sonogashira)
- Base (e.g., Et_3N , $\text{i-Pr}_2\text{NH}$) (2.0-3.0 mmol, 2.0-3.0 equiv)
- Anhydrous, degassed solvent (e.g., THF, DMF, toluene)

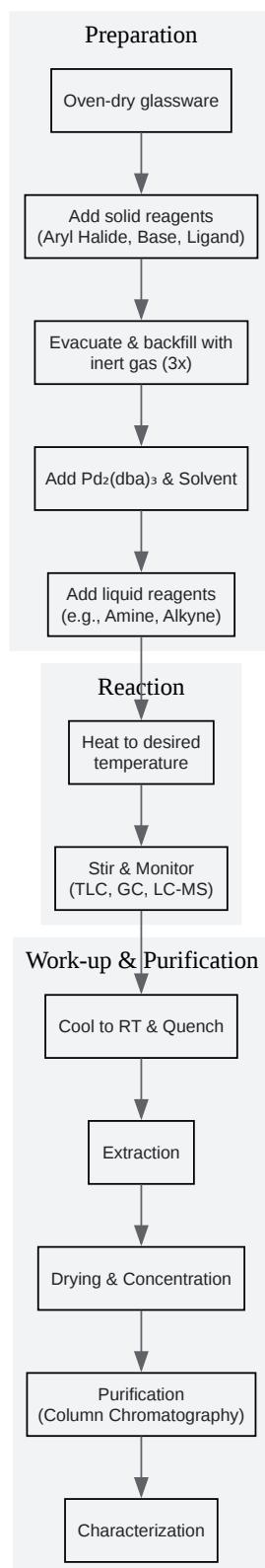
Procedure:

- In an oven-dried Schlenk flask, combine the aryl halide, $\text{Pd}_2(\text{dba})_3$, the phosphine ligand, and CuI (if used).
- Evacuate and backfill with an inert gas.
- Add the degassed solvent, followed by the base and the terminal alkyne.
- Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or GC).
- Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
- Wash the filtrate with aqueous ammonium chloride (to remove copper salts) and brine.
- Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for a $Pd_2(dba)_3$ catalyzed cross-coupling reaction.

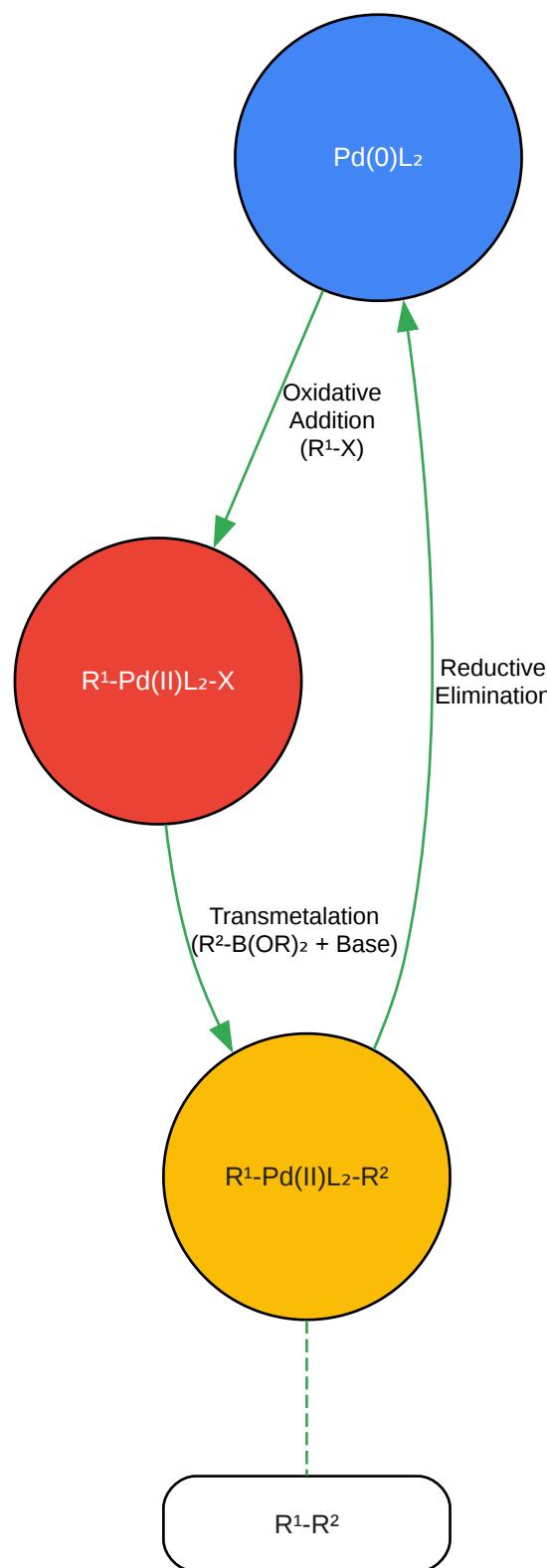


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Caption: General experimental workflow for cross-coupling reactions.

Catalytic Cycle: Suzuki-Miyaura Coupling

This diagram outlines the key steps in the catalytic cycle for the Suzuki-Miyaura coupling reaction.



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